3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine
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Overview
Description
3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a propylamine chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted amines or other derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl ethanol
Uniqueness
3-(3,5-Bis-trifluoromethyl-phenyl)-propylamine is unique due to its combination of trifluoromethyl groups and a propylamine chain, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in applications requiring high lipophilicity and specific reactivity .
Properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6H,1-3,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXOHTRDLONUQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265657 |
Source
|
Record name | 3,5-Bis(trifluoromethyl)benzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181772-12-3 |
Source
|
Record name | 3,5-Bis(trifluoromethyl)benzenepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181772-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzenepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201265657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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